molecular formula C19H27F2NO2 B12398465 L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester

Cat. No.: B12398465
M. Wt: 339.4 g/mol
InChI Key: ANZJEBIOQWYXTB-YOEHRIQHSA-N
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Description

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester: is a synthetic compound with potential applications in various scientific fields. It is a derivative of L-Norvaline, an amino acid, and features a complex structure that includes a difluoro-substituted naphthalene ring and a tert-butyl ester group. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with L-Norvaline and a difluoro-substituted naphthalene derivative.

    Coupling Reaction: The L-Norvaline is coupled with the naphthalene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The difluoro groups on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Modification: Potential use in the modification of proteins for research purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The difluoro-substituted naphthalene ring and the ester group play crucial roles in its activity. The compound may bind to enzyme active sites, inhibiting their function, or interact with cellular receptors, modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, methyl ester
  • L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, ethyl ester
  • L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, propyl ester

Uniqueness: The tert-butyl ester group in L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester provides unique steric and electronic properties compared to its methyl, ethyl, and propyl ester counterparts. This can result in different reactivity, stability, and biological activity, making it a distinct compound with specific applications.

Properties

Molecular Formula

C19H27F2NO2

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoate

InChI

InChI=1S/C19H27F2NO2/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14/h9-10,14,17,22H,5-8,11H2,1-4H3/t14-,17-/m0/s1

InChI Key

ANZJEBIOQWYXTB-YOEHRIQHSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F

Origin of Product

United States

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